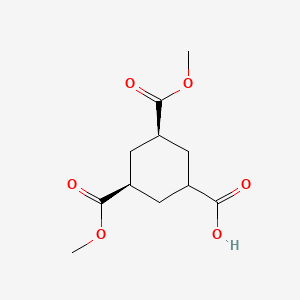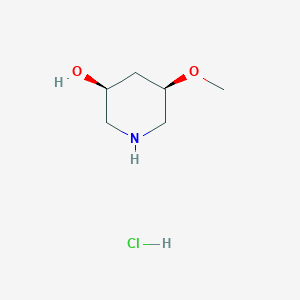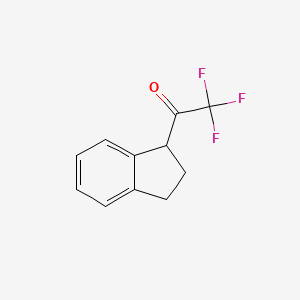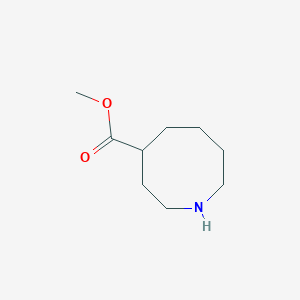
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid is a complex organic compound with a cyclohexane ring structure This compound is characterized by the presence of three carboxylic acid groups, two of which are esterified with methanol, resulting in methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by esterification and selective reduction steps. The Diels-Alder reaction between a diene and a dienophile forms the cyclohexane ring, which is then functionalized with carboxylic acid groups. Esterification with methanol in the presence of an acid catalyst yields the methoxycarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicine, research focuses on the compound’s potential as a drug precursor. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1s,3R,5S)-3,5-bis(ethoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with ethoxycarbonyl groups instead of methoxycarbonyl groups.
(1s,3R,5S)-3,5-bis(acetoxycarbonyl)cyclohexane-1-carboxylic acid: Contains acetoxycarbonyl groups, offering different reactivity and properties.
Uniqueness
(1s,3R,5S)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of methoxycarbonyl groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H16O6 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(3S,5R)-3,5-bis(methoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h6-8H,3-5H2,1-2H3,(H,12,13)/t6?,7-,8+ |
InChI-Schlüssel |
PZFDNDQDHXLHPE-IEESLHIDSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H](CC(C1)C(=O)O)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)

![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)




![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
